molecular formula C12H10FNO B6366070 2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95% CAS No. 1261924-32-6

2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366070
CAS RN: 1261924-32-6
M. Wt: 203.21 g/mol
InChI Key: DISCEIDMIKMXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, is a chemical compound commonly used in scientific research. It is a fluorinated pyridine derivative that has been used to study various biological systems and processes. This compound is of particular interest due to its unique structure and properties, which make it a useful tool for studying biochemical and physiological functions.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the body. Additionally, it has been used to study the effects of environmental toxins on the body and to study the mechanisms of action of various drugs. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various drugs on the brain.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, is not well understood. However, it is believed to interact with proteins and other molecules in the body in order to produce its effects. Specifically, it is thought to bind to proteins and other molecules in the body in order to modify their structure and/or function. Additionally, it is thought to interact with various enzymes in the body in order to produce its effects.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, as well as to modulate the activity of various proteins. Additionally, it has been shown to affect the expression of various genes, as well as to modulate the activity of various hormones. Furthermore, it has been shown to affect the metabolism of various compounds, as well as to modulate the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments without causing harm to the environment or to the experimenters. However, one of the main limitations of this compound is that it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Due to its unique structure and properties, 2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, has a number of potential future applications. For example, it could be used to study the effects of various drugs on the body, as well as to develop new drugs or therapies. Additionally, it could be used to study the effects of environmental toxins on the body, as well as to develop new methods of detoxification. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery. Finally, it could be used to study the mechanisms of action of various drugs, as well as to develop new methods of drug targeting.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)-3-hydroxypyridine, 95%, can be synthesized using a variety of methods. One of the most common methods is by the reaction of 4-methylphenol with 2-fluoropyridine in the presence of a base. This reaction produces a pyridine derivative with a 2-fluoro-4-methylphenyl group attached. The compound can also be synthesized from the reaction of 4-methylphenol and 2-fluoropyridine in the presence of a catalyst, such as palladium. The product can then be purified using column chromatography or recrystallization.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCEIDMIKMXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682620
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methylphenyl)pyridin-3-ol

CAS RN

1261924-32-6
Record name 2-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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